molecular formula C18H19N3O3S B2879896 tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate CAS No. 1031596-02-7

tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate

Numéro de catalogue: B2879896
Numéro CAS: 1031596-02-7
Poids moléculaire: 357.43
Clé InChI: RPXBQMVNCLLVIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a phenyl group at position 7 and a tert-butyl thioacetate moiety at position 2. The tert-butyl ester group enhances lipophilicity, which may improve membrane permeability compared to carboxylic acid analogs .

Propriétés

IUPAC Name

tert-butyl 2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-18(2,3)24-13(22)10-25-17-20-14-12(11-7-5-4-6-8-11)9-19-15(14)16(23)21-17/h4-9,19H,10H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBQMVNCLLVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1)NC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is part of a class of pyrrolopyrimidine derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant structure-activity relationships (SAR).

Research indicates that pyrrolopyrimidine derivatives, including those similar to tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate, exhibit various mechanisms of action:

  • Induction of Apoptosis : Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. For instance, compound 5k was found to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 in HepG2 cells .
  • Cell Cycle Arrest : The same studies indicated that these compounds can cause cell cycle arrest, which is crucial for halting the proliferation of cancer cells .
  • Kinase Inhibition : Pyrrolopyrimidines have been explored as multi-targeted kinase inhibitors. For example, some derivatives demonstrated potent inhibition against RET kinases, which are often implicated in various cancers .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolopyrimidine derivatives is closely linked to their structural features. Key findings include:

  • Substituent Effects : The presence of different substituents on the pyrrolopyrimidine scaffold can significantly alter biological activity. For example, the introduction of a phenyl ring has been shown to enhance antibacterial and antiproliferative activities .
  • Flexibility and Lipophilicity : Compounds with flexible side chains or lipophilic groups often exhibit improved activity against targets such as DPP-IV and other kinases .

Case Studies

Several studies have evaluated the biological activity of pyrrolopyrimidine derivatives similar to tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate:

  • Anticancer Activity : A series of novel pyrrolopyrimidine derivatives were tested against 60 cancer cell lines by the National Cancer Institute (NCI). Compounds with specific substitutions showed significant anticancer activity, indicating their potential for further development as therapeutic agents .
  • Inhibition Studies : Inhibitory effects on various kinases were assessed through molecular docking studies. Compounds demonstrated varying degrees of inhibition against CDK2 and RET kinases, with some achieving low nanomolar potency .

Data Tables

CompoundActivity TypeIC50 (µM)Target
5kApoptosis Induction1.5HepG2 Cells
59RET Inhibition0.5RET Kinase
8eAnti-inflammatory10COX-2

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Biological Target/Activity Reference
tert-butyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate Pyrrolo[3,2-d]pyrimidinone - 7-Phenyl
- 2-(tert-butyl thioacetate)
Not explicitly stated (probable TLR4/COX-2)
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic acid (19a) Pyrrolo[3,2-d]pyrimidinone - 3-Phenyl
- 2-(carboxylic acid thioester)
TLR4 antagonist (IC₅₀ = 0.12 μM)
2-((6,7-Dimethyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic acid (19b) Pyrrolo[3,2-d]pyrimidinone - 3-Phenyl
- 6,7-Dimethyl
- 2-(carboxylic acid thioester)
TLR4 antagonist (IC₅₀ = 0.09 μM)
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) Benzothieno[3,2-d]pyrimidinone - Benzothieno fusion
- Sulfonamide substituent
COX-2 inhibitor (IC₅₀ = 1.8 μM)
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide) Thieno[3,2-d]pyrimidinone - Thieno fusion
- Benzothiazole amide
WNT secretion inhibitor

Key Comparisons

Core Structure Variations: The pyrrolo[3,2-d]pyrimidinone core in the target compound is distinct from benzothieno[3,2-d]pyrimidinones () and thieno[3,2-d]pyrimidinones (). These variations influence electronic properties and binding affinity. For example, benzothieno derivatives exhibit potent COX-2 inhibition due to enhanced π-stacking from the fused benzene ring , whereas pyrrolo analogs (e.g., 19a, 19b) target TLR4 .

Substituent Effects :

  • Position 7 Phenyl Group : Present in both the target compound and 19a/19b , this group is critical for TLR4 antagonism, likely through hydrophobic interactions .
  • Thioacetate vs. Carboxylic Acid : The tert-butyl ester in the target compound may act as a prodrug, requiring hydrolysis to the active carboxylic acid form (as seen in 19a ) for TLR4 inhibition. Esters generally exhibit improved bioavailability but lower direct activity compared to acids .
  • Methyl Substitutions : 19b (6,7-dimethyl) shows enhanced TLR4 activity (IC₅₀ = 0.09 μM) over 19a (IC₅₀ = 0.12 μM), highlighting the role of alkyl groups in optimizing steric and electronic effects .

In contrast, benzothieno derivatives () target COX-2, and IWP2 () inhibits WNT signaling, demonstrating scaffold-dependent target specificity.

Synthetic Routes :

  • The target compound’s synthesis likely parallels 19a/19b , substituting chloroacetic acid with tert-butyl chloroacetate to introduce the ester group. Purification steps would differ due to the ester’s hydrophobicity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Esters are prone to hydrolysis by esterases, which may limit half-life unless designed as prodrugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.